1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-olhydrochloride
Description
1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with an amino group and a 4-(propan-2-yloxy)phenyl group. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications. This compound is structurally related to beta-amino alcohols, which are often studied for their biological activity, including antimicrobial and central nervous system effects .
Properties
Molecular Formula |
C12H20ClNO2 |
|---|---|
Molecular Weight |
245.74 g/mol |
IUPAC Name |
1-amino-1-(4-propan-2-yloxyphenyl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C12H19NO2.ClH/c1-8(2)15-11-6-4-10(5-7-11)12(13)9(3)14;/h4-9,12,14H,13H2,1-3H3;1H |
InChI Key |
LNMQMEIDAZUKLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(C(C)O)N.Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Alkoxy Substituent Effects
| Substituent | Chain Length | logP (Predicted) | Aqueous Solubility |
|---|---|---|---|
| Propan-2-yloxy | C3, branched | ~2.1 | Moderate |
| Butoxy | C4, linear | ~2.8 | Low |
| Hexyloxy | C6, linear | ~4.0 | Very low |
The target compound’s isopropoxy group balances lipophilicity and solubility, whereas longer alkoxy chains (e.g., hexyloxy) may hinder bioavailability .
Fluorinated Analogs
highlights fluorinated derivatives such as 1-Amino-3,3,3-trifluoro-2-[4-(trifluoromethoxy)phenyl]propan-2-ol hydrochloride (C10H10ClF6NO2). Key differences:
- Fluorine substitution : The trifluoromethoxy group (-OCF3) increases electronegativity and metabolic stability compared to the target compound’s isopropoxy group.
- Acidity : Fluorine atoms lower the pKa of hydroxyl groups, enhancing hydrogen-bonding strength.
- Bioactivity : Fluorinated analogs are often prioritized in drug design for improved membrane permeability and resistance to enzymatic degradation .
Piperazinyl and Adamantyl Derivatives
and describe compounds with bulky substituents:
- 1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride (): The adamantyl group adds steric bulk and rigidity, which may enhance binding to hydrophobic pockets in proteins. The dihydrochloride salt increases ionic strength compared to the target compound’s single hydrochloride.
These derivatives exemplify strategies for optimizing target engagement but may trade off solubility for increased molecular weight .
Stereochemical and Positional Isomers
discusses (R)-3-Amino-2-(4-fluoro-phenyl)-propan-1-ol hydrochloride, which differs from the target compound in:
- Stereochemistry : The (R)-configuration at the chiral center could lead to divergent biological activity (e.g., receptor selectivity).
- Substituent position : A fluorine atom at the para position of the phenyl ring vs. the target’s isopropoxy group. Fluorine’s smaller size and higher electronegativity may alter electronic interactions .
Thioether and Alkylamino Variants
describes 1-(octylamino)-3-[4-(propan-2-ylsulfanyl)phenoxy]propan-2-ol hydrochloride, featuring:
- Octylamino chain: The long alkyl chain drastically elevates lipophilicity (logP >5), likely reducing solubility and requiring formulation adjustments .
Preparation Methods
Reductive Amination of 1-[4-(Propan-2-yloxy)phenyl]propan-2-one
Reductive amination represents the most widely reported method for synthesizing the target compound. This one-pot strategy involves the condensation of 1-[4-(propan-2-yloxy)phenyl]propan-2-one with ammonium acetate in methanol, followed by reduction using sodium cyanoborohydride (NaBH3CN).
Procedure :
- Condensation : A mixture of 1-[4-(propan-2-yloxy)phenyl]propan-2-one (2.0 g, 8.7 mmol) and ammonium acetate (11.42 g, 148 mmol) in anhydrous methanol (15.5 mL) is stirred at 25°C for 36 hours.
- Reduction : NaBH3CN (1.2 eq) is added portionwise under nitrogen, with monitoring by TLC (ethyl acetate/hexane, 3:7).
- Workup : The crude product is acidified with HCl (32%) to pH 3, extracted with dichloromethane, and purified via recrystallization from acetone.
Key Parameters :
Epoxide Ring-Opening with Ammonia
An alternative route utilizes epichlorohydrin derivatives to construct the amino alcohol backbone. This method, adapted from thienopyrimidine synthesis protocols, involves nucleophilic attack by ammonia on a preformed epoxide.
Procedure :
- Epoxide Synthesis : 4-(Propan-2-yloxy)phenyl glycidyl ether is prepared via Mitsunobu reaction between 4-(propan-2-yloxy)phenol and epichlorohydrin using triphenylphosphine and DIAD.
- Ring-Opening : The epoxide (8.2 g, 40.36 mmol) is treated with aqueous ammonia (28% w/w) in chloroform at 0–5°C for 30 minutes.
- Isolation : The product is extracted with dichloromethane, dried over Na2SO4, and converted to the hydrochloride salt using HCl gas.
Optimization Insights :
Mitsunobu Etherification Followed by Amination
For stereochemical control, Mitsunobu conditions enable the installation of the propan-2-yloxy group prior to amination.
Procedure :
- Ether Formation : 4-Hydroxyphenylpropan-2-ol is reacted with 2-propanol under Mitsunobu conditions (DIAD, PPh3) in THF at 0°C.
- Amination : The intermediate alcohol undergoes Gabriel synthesis with phthalimide potassium, followed by hydrazinolysis to release the primary amine.
- Salt Formation : Treatment with HCl in isopropanol yields the hydrochloride.
Advantages :
- Stereoselectivity : >90% retention of configuration at the chiral center.
- Yield : 58–63% over three steps.
Comparative Analysis of Synthetic Methods
Analytical Characterization and Quality Control
Structural Elucidation
- 1H NMR (400 MHz, D2O): δ 7.28 (d, J = 8.4 Hz, 2H, ArH), 6.89 (d, J = 8.4 Hz, 2H, ArH), 4.55 (hept, J = 6.0 Hz, 1H, OCH(CH3)2), 3.98 (dd, J = 8.0, 4.4 Hz, 1H, CHOH), 3.12 (dd, J = 12.8, 4.4 Hz, 1H, CHNH2), 1.32 (d, J = 6.0 Hz, 6H, OCH(CH3)2).
- HRMS : m/z calc. for C12H19NO2 [M+H]+: 222.1494; found: 222.1491.
Purity Assessment
HPLC analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) confirms ≥98% purity for all major synthetic routes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Amino-1-[4-(propan-2-yloxy)phenyl]propan-2-ol hydrochloride, and how can yield and purity be optimized?
- Methodological Answer : The synthesis of structurally similar amino-propanol hydrochlorides typically involves nucleophilic substitution or reductive amination. For example, intermediates with aryloxy groups (e.g., naphthalen-2-yloxy) are synthesized via etherification of phenol derivatives with epichlorohydrin, followed by amine coupling . Optimization includes using anhydrous conditions to minimize hydrolysis and employing column chromatography or recrystallization for purity (>95%) . Reaction monitoring via TLC or HPLC is critical to identify by-products like unreacted amines or hydroxyl intermediates .
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C13H20ClNO2), while FT-IR identifies functional groups (e.g., NH2 stretch at ~3300 cm<sup>-1</sup>, C-O-C at ~1250 cm<sup>-1</sup>) . X-ray crystallography, as demonstrated for analogous compounds, resolves stereochemistry and hydrogen-bonding networks in the hydrochloride salt . <sup>1</sup>H/<sup>13</sup>C NMR (D2O or DMSO-d6) assigns proton environments, with aromatic protons at δ 6.8–7.2 ppm and isopropyl methine at δ 4.5–5.0 ppm .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Methodological Answer : Hydrochloride salts generally enhance aqueous solubility (e.g., >50 mg/mL in water at 25°C for similar compounds) . Stability studies in buffered solutions (pH 4–9) show degradation <5% over 24 hours at 37°C, but acidic conditions (pH <3) may hydrolyze the propan-2-yloxy group. Storage at −20°C in desiccated form minimizes hygroscopic decomposition .
Advanced Research Questions
Q. How can discrepancies in reported biological activity between this compound and its structural analogs be resolved?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies are essential. For example, replacing the 4-(propan-2-yloxy)phenyl group with a 4-chlorophenyl moiety (as in ) alters lipophilicity (LogP increases by ~0.5), impacting membrane permeability . Use radioligand binding assays to quantify affinity variations (e.g., IC50 differences >10-fold) and molecular docking to identify steric clashes or hydrogen-bond mismatches in target proteins .
Q. What strategies mitigate stereochemical instability during in vitro assays?
- Methodological Answer : Racemization at the amino-propanol chiral center can occur under basic conditions. Stabilization methods include:
- Using phosphate buffers (pH 7.4) instead of Tris-based buffers to avoid nucleophilic attack .
- Adding antioxidants (e.g., 0.1% ascorbic acid) to prevent oxidation of the secondary amine .
- Chiral HPLC (e.g., Chiralpak AD-H column) to monitor enantiomeric excess (>98%) during long-term assays .
Q. How can degradation pathways be characterized under accelerated stress conditions?
- Methodological Answer : Forced degradation studies (40°C/75% RH for 4 weeks or 1 M HCl/NaOH at 60°C for 24 hours) reveal major degradation products. LC-MS/MS identifies fragments like 4-(propan-2-yloxy)benzaldehyde (m/z 165.1) from oxidative cleavage or deaminated propanol derivatives . Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
